molecular formula C20H18FN3O3S B2955397 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897480-71-6

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2955397
CAS No.: 897480-71-6
M. Wt: 399.44
InChI Key: UEAYZYRDPSIGAN-UHFFFAOYSA-N
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Description

The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic molecule . It has been mentioned in the context of constructing blue-emissive phenanthroimidazole-functionalized target molecules .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a related compound, has been determined .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been analyzed. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone was discussed on a chemistry forum . The proposed synthesis involved several steps, including the formation of 1,4-dioxane via pyrocatechol and the cleavage of the methyl group with LiOH .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a related compound, has been determined .

Scientific Research Applications

Antimicrobial and Antiproliferative Applications

Compounds structurally related to (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been synthesized and evaluated for their antimicrobial and antiproliferative activities. For instance, a novel heterocycle with a similar structure showed antiproliferative activity and was analyzed through Hirshfeld surface analysis to understand intermolecular interactions present in its solid state, hinting at its stability and potential bioactivity (Prasad et al., 2018). Another study synthesized new pyridine derivatives, revealing variable and modest activity against investigated strains of bacteria and fungi, indicating their potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Antipsychotic Potential

Research into conformationally constrained butyrophenones, which share structural similarities with the compound , has shown affinity for dopamine and serotonin receptors. This suggests their potential use as antipsychotic agents, with specific compounds demonstrating selectivity for serotonin receptors. Such findings underscore the therapeutic promise of these compounds in neuroleptic drug development (Raviña et al., 2000).

B-Raf Kinase Inhibition for Anticancer Therapy

In the realm of cancer research, derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin structure have been synthesized and evaluated for their inhibitory activity against B-Raf kinase, a target in melanoma therapy. Compounds from this research demonstrated potent biological activity, comparable to established drugs like Erlotinib. This highlights their potential in designing new anticancer therapies (Yang et al., 2012).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, some novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid have been synthesized, and their structures were supported by FTIR, 1H and 13C NMR, and mass spectra .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, all compounds posed moderate toxicity against HeLa cells as evidenced by the high percentage of cell viability (around 60%) at the QSI concentrations of less than 200 μg mL −1 .

Future Directions

The future directions of research on similar compounds could involve the development of more efficient synthesis methods , the exploration of their potential applications as immunomodulators , and the investigation of their properties as blue-emissive phenanthroimidazole-functionalized target molecules .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-14-2-1-3-17-18(14)22-20(28-17)24-8-6-23(7-9-24)19(25)13-4-5-15-16(12-13)27-11-10-26-15/h1-5,12H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAYZYRDPSIGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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